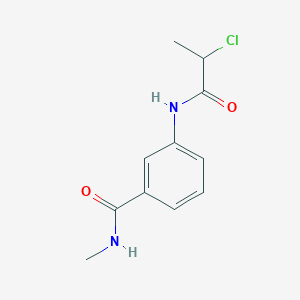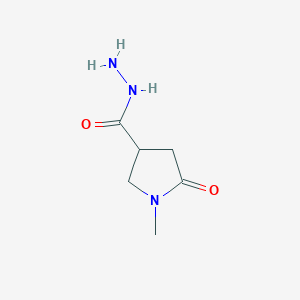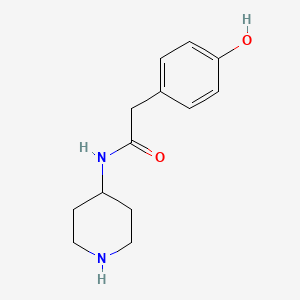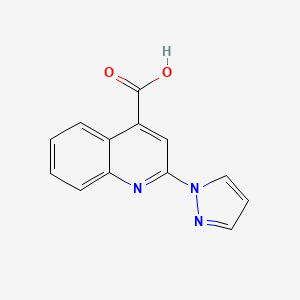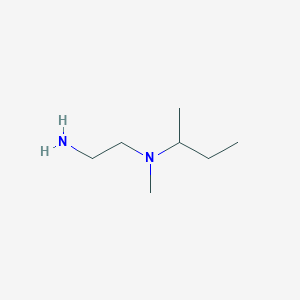
(2-Aminoethyl)(butan-2-yl)methylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
A study by Novakov et al. (2017) demonstrated the reactivity of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, resulting in the formation of target amides and butyl ester of the corresponding acid. This research highlights the potential of (2-Aminoethyl)(butan-2-yl)methylamine derivatives in synthetic chemistry, particularly in the context of aminolysis resistance (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Photopolymerization
Guillaneuf et al. (2010) explored the use of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function as a photoiniferter, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound, related to (2-Aminoethyl)(butan-2-yl)methylamine derivatives, showcases the application in nitroxide-mediated photopolymerization, enhancing our understanding of photophysical or photochemical properties in polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives related to (2-Aminoethyl)(butan-2-yl)methylamine, as eco-friendly corrosion inhibitors for N80 steel in HCl solution. Their study, employing electrochemical techniques, revealed the inhibitors' mixed nature and adherence to Langmuir adsorption isotherm, signifying the compound's utility in materials science and engineering (Yadav, Sarkar, & Purkait, 2015).
Asymmetric Synthesis
Mattei et al. (2011) reported a new synthesis method for (S)-3-Amino-4-methoxy-butan-1-ol through asymmetric catalytic reductive amination, indicative of the broader synthetic utility of (2-Aminoethyl)(butan-2-yl)methylamine derivatives in producing enantiomerically enriched compounds. This process highlights the compound's role in catalysis and asymmetric synthesis, contributing to advancements in organic synthesis (Mattei, Moine, Püntener, & Schmid, 2011).
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(butan-2-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



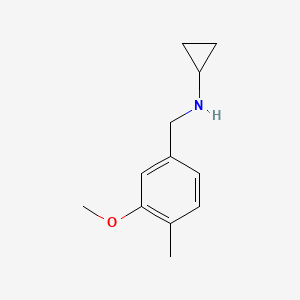
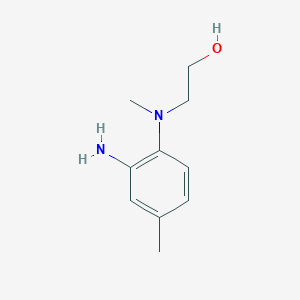
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)

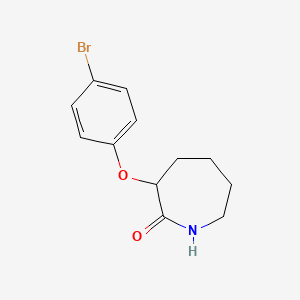
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
